

Spectroscopic Profile of Ammiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ammiol**, a naturally occurring furanocoumarin. While high-resolution, experimentally verified spectra for **Ammiol** are not readily available in public databases, this document compiles predicted spectroscopic characteristics based on the known structure of **Ammiol** and extensive data from related furanocoumarin compounds. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Ammiol**. These predictions are based on typical chemical shift ranges for the functional groups present in the **Ammiol** molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **Ammiol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-3	6.20 - 6.40	Doublet	Furan ring proton adjacent to oxygen.
H-4	7.60 - 7.80	Doublet	Furan ring proton.
H-5	6.70 - 6.90	Singlet	Proton on the pyranone ring.
-CH ₂ -	4.60 - 4.80	Singlet	Methylene protons of the hydroxymethyl group.
-OH	Variable	Broad Singlet	Hydroxyl proton; chemical shift is dependent on solvent and concentration.
4-OCH ₃	3.90 - 4.10	Singlet	Methoxy group protons at position 4.
9-OCH ₃	4.10 - 4.30	Singlet	Methoxy group protons at position 9.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Ammiol**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2	160 - 165	Carbonyl carbon in the pyranone ring.
C-3	105 - 110	Furan ring carbon.
C-4	145 - 150	Furan ring carbon.
C-4a	110 - 115	Bridgehead carbon.
C-5	115 - 120	Pyranone ring carbon.
C-5a	148 - 152	Bridgehead carbon.
C-6	130 - 135	Carbon with hydroxymethyl group.
C-7	155 - 160	Carbon with methoxy group.
C-8a	100 - 105	Bridgehead carbon.
C-9	150 - 155	Carbon with methoxy group.
C-9a	112 - 118	Bridgehead carbon.
-CH ₂ OH	60 - 65	Carbon of the hydroxymethyl group.
4-OCH ₃	55 - 60	Methoxy carbon at position 4.
9-OCH ₃	55 - 60	Methoxy carbon at position 9.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for **Ammiol**

Parameter	Value	Notes
Molecular Formula	C ₁₄ H ₁₂ O ₆	
Molecular Weight	276.24 g/mol	
Predicted [M+H] ⁺	277.0658	
Predicted [M+Na] ⁺	299.0477	Sodiated molecular ion.
Predicted [M-H] ⁻	275.0504	Deprotonated molecular ion.
Major Fragmentation Pathways	Loss of CH ₃ , OCH ₃ , CH ₂ O, CO	Expected fragmentation patterns for furanocoumarins.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **Ammiol**, based on standard practices for furanocoumarins.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **Ammiol**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.[\[1\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[\[1\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[\[1\]](#)
 - For ¹H NMR:

- Employ a standard single-pulse experiment.
- Set the spectral width to approximately 16 ppm.[1]
- Use a relaxation delay of 1-5 seconds.
- For ^{13}C NMR:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]
- Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[2]
- Data Processing:
 - Process the acquired Free Induction Decay (FID) using appropriate NMR software.
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the internal standard (TMS at 0 ppm).

Mass Spectrometry Protocol

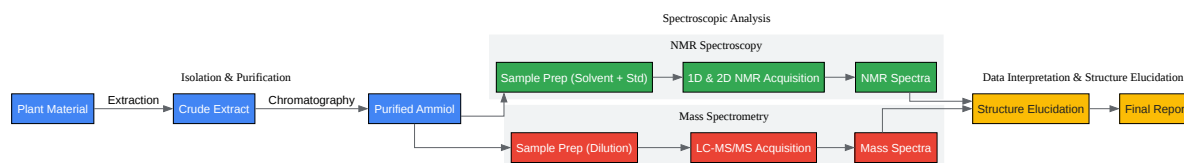
- Sample Preparation:
 - Prepare a dilute solution of the purified **Ammiol** sample in a suitable solvent such as methanol or acetonitrile.
 - For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography (UPLC) is recommended.[3][4]
- Instrumentation and Data Acquisition:
 - Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple

quadrupole or an Orbitrap is ideal.[5]

- UPLC-MS Method:
 - Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]
 - A typical mobile phase would consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid in protonation.
- Mass Spectrometer Settings:
 - Acquire spectra in both positive and negative ion modes to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - For MS/MS analysis, select the parent ion of **Ammiol** (m/z 277 in positive mode) for collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments.
 - Compare the observed fragmentation pattern with theoretical fragmentation of the **Ammiol** structure to confirm its identity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **Ammiol**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the spectroscopic analysis of **Ammiol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ¹H and ¹³C NMR assignments for two new angular furanocoumarin glycosides from *Peucedanum praeruptorum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]
- 6. waters.com [waters.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Ammiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12746540#spectroscopic-data-of-ammiol-nmr-ms\]](https://www.benchchem.com/product/b12746540#spectroscopic-data-of-ammiol-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com